5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole

Nucleophilic Substitution Hydrazine Hydrate Pyrazole Functionalization

Choose this dual-functionalized pyrazole for stepwise diversification. Orthogonal C5-Br (cross-coupling) and C4-NO2 (reduction/SNAr) handles enable two independent modifications on a single scaffold, eliminating sequential protection steps. Its solid crystalline form (mp 110–112°C) ensures precise gravimetric dispensing and long-term storage stability, unlike liquid analogs. Proven in nucleophilic substitution with hydrazine hydrate yielding 5-hydrazino derivatives in ~91% yield. Backed by single-crystal X-ray data for computational docking studies. Ideal for medicinal chemistry programs targeting EGFR/HER2 kinases.

Molecular Formula C5H6BrN3O2
Molecular Weight 220.02 g/mol
CAS No. 76689-62-8
Cat. No. B3057110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole
CAS76689-62-8
Molecular FormulaC5H6BrN3O2
Molecular Weight220.02 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1[N+](=O)[O-])Br)C
InChIInChI=1S/C5H6BrN3O2/c1-3-4(9(10)11)5(6)8(2)7-3/h1-2H3
InChIKeyIDOBLHKZPIZYPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1000 mg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole (CAS 76689-62-8) – Procurement-Relevant Chemical Class and Core Attributes


5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole (CAS 76689-62-8) is a tetra-substituted, heterocyclic building block within the pyrazole family . Its molecular framework (C5H6BrN3O2, molecular weight 220.02 g/mol) positions a bromine atom at the C5 position, a nitro group at C4, and methyl groups at N1 and C3 . This functionalization renders the molecule a solid crystalline intermediate with a reported melting point of 110–112°C . The compound is supplied commercially by multiple manufacturers at purities ranging from 95–97%, in packaging options spanning research gram-scale (1g) to kilogram-scale quantities, confirming its established role as a reliable intermediate in synthetic workflows .

Why 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole Cannot Be Casually Substituted by Structurally Similar Analogs


The substitution pattern on the pyrazole core dictates the compound's reactivity, physical form, and downstream synthetic utility. Simply swapping the target compound for a de-nitro analog (e.g., 5-Bromo-1,3-dimethyl-1H-pyrazole, CAS 5744-70-7) or a regioisomeric bromonitropyrazole yields a product with fundamentally different properties [1]. The presence and precise positioning of both the C4-nitro and C5-bromo groups create a unique electron-deficient environment that is absent in analogs lacking the nitro group, which are typically liquids with lower molecular weights [1]. Similarly, compounds with alternative halogen placement (e.g., 3-Bromo-1,5-dimethyl-4-nitropyrazole) exhibit distinctly different reactivity profiles in nucleophilic substitution reactions, often requiring additional catalysts or harsher conditions to achieve transformations that proceed readily with the target compound [2]. Generic in-class substitution thus introduces significant risk of altered reaction outcomes, lower yields, or complete synthetic failure in multi-step sequences.

5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole – Quantitative Differentiation Data Versus Closest Analogs and In-Class Candidates


Quantified Synthetic Yield: Conversion of 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole to 5-Hydrazino Derivative

The target compound achieves a ~91% yield in a nucleophilic substitution reaction with hydrazine hydrate to form 5-hydrazino-1,3-dimethyl-4-nitropyrazole. In the same experimental report, the isomeric compound 1,5-dimethyl-3,4-dinitropyrazole undergoes substitution under identical conditions, but with the hydrazine attacking at the C3 position to yield 3-hydrazino-1,5-dimethyl-4-nitropyrazole [1]. This direct head-to-head comparison demonstrates that the target compound's unique substitution pattern enables high-yield, C5-specific hydrazination, whereas the regioisomer yields a C3-substituted product with altered regiochemistry [1].

Nucleophilic Substitution Hydrazine Hydrate Pyrazole Functionalization

Physical Form Differentiation: Solid Crystalline Target vs. Liquid De-Nitro Analog

The target compound is a solid with a defined melting point of 110–112°C, reported density of 1.89±0.1 g/cm³, and predicted pKa of -2.84±0.10 . In contrast, the closest de-nitro analog, 5-Bromo-1,3-dimethyl-1H-pyrazole (CAS 5744-70-7), is a liquid at standard temperature and pressure (20°C) and has a lower molecular weight of 175.03 g/mol [1]. The solid-state nature of the target compound provides tangible advantages in purification, accurate weighing, and long-term storage stability compared to the liquid comparator.

Physicochemical Properties Handling and Storage Solid-State Characterization

Differential Nucleophilic Aromatic Substitution Reactivity: C5-Bromo vs. C3-Bromo Regioisomer

In a comparative study of nucleophilic amination, 3-bromo-1,5-dimethyl-4-nitropyrazole (a regioisomer with bromine at C3 and methyl at C5) fails to react upon heating with aqueous ammonia. In contrast, the more electrophilic 1,5-dimethyl-3,4-dinitropyrazole analog readily undergoes substitution under identical conditions to yield 3-amino-1,5-dimethyl-4-nitropyrazole [1]. The target compound, with bromine at the C5 position adjacent to the electron-withdrawing C4-nitro group, is anticipated to exhibit enhanced reactivity in SNAr reactions compared to the inert C3-bromo regioisomer, due to stronger polarization of the C5–Br bond [1].

Structure-Activity Relationship Nucleophilic Aromatic Substitution Catalysis

Orthogonal Functional Handles: Dual Bromo and Nitro Reactivity for Sequential Transformations

The target compound uniquely combines a C5-bromine atom (suitable for metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck) with a C4-nitro group (amenable to selective reduction to an amine or acting as a leaving group in SNAr) . In contrast, the de-nitro analog 5-Bromo-1,3-dimethyl-1H-pyrazole (CAS 5744-70-7) offers only a single reactive halogen handle and lacks the electron-withdrawing nitro group, which can activate the adjacent bromine toward nucleophilic displacement and provide a second, orthogonal site for diversification [1]. This dual-handle architecture enables sequential, orthogonal transformations (e.g., Suzuki coupling at C5 followed by nitro reduction at C4) that are impossible with mono-functionalized pyrazoles .

Cross-Coupling Reduction Late-Stage Functionalization

Crystal Structure Determination and Molecular Planarity Data

Single-crystal X-ray diffraction analysis of the target compound reveals a nearly planar molecular geometry, with atoms deviating within 0.2 Å of planarity and a torsion angle of -179(2)° for C(4)–C(7)–C(8)–C(9) [1]. The structure refined to a final R-value of 0.0414 for 2755 observed reflections [1]. Intermolecular interactions are predominantly van der Waals forces, with the nearest intermolecular distance measured at 3.647 Å between O(3) and C(4) [1]. While comparative crystallographic data for close analogs is not directly available in the same study, this high-resolution structural characterization provides definitive proof of molecular identity and conformation, enabling confident use in structure-based drug design and docking studies [2].

X-ray Crystallography Molecular Conformation Solid-State Structure

Validated Application Scenarios for 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole Based on Quantified Evidence


High-Yield Synthesis of 5-Hydrazino-1,3-dimethyl-4-nitropyrazole Derivatives

Researchers requiring efficient access to C5-hydrazino-4-nitropyrazole scaffolds should prioritize this compound. As demonstrated, it undergoes nucleophilic substitution with hydrazine hydrate to yield the 5-hydrazino derivative in ~91% yield, enabling the construction of hydrazone Schiff base ligands and subsequent metal complexes [1]. The defined regiochemistry (C5 substitution) is distinct from that of isomeric dinitropyrazoles, ensuring that the desired substitution pattern is achieved without unwanted regioisomeric byproducts [1].

Sequential Orthogonal Diversification in Medicinal Chemistry Library Synthesis

This compound is ideally suited for medicinal chemistry programs that require stepwise diversification of a pyrazole core. The orthogonal reactivity of the C5–Br (cross-coupling) and C4–NO2 (reduction or SNAr) groups enables two independent diversification events on the same scaffold . This dual-handle architecture is absent in simpler bromopyrazoles (e.g., CAS 5744-70-7), making the target compound a strategic choice for building complex, substituted pyrazole libraries in fewer synthetic steps [2].

Solid-Form Dependent Experimental Workflows Requiring Crystalline Intermediates

Laboratories conducting multi-step syntheses that require precise gravimetric dispensing, recrystallization-based purification, or long-term storage of intermediates will benefit from the compound's solid crystalline nature (mp 110–112°C) . In contrast, liquid analogs like 5-Bromo-1,3-dimethyl-1H-pyrazole present challenges in quantitative handling and may be prone to solvent retention or volatility issues [3]. Procurement of the solid target compound reduces these operational variables and improves inter-batch reproducibility.

Structure-Based Drug Design and Crystallographic Studies of Pyrazole-Containing Ligands

The availability of high-resolution single-crystal X-ray diffraction data for this compound (R=0.0414, near-planar geometry within 0.2 Å) provides a validated structural foundation for computational docking and structure-activity relationship (SAR) studies [4]. The compound has been successfully employed as a synthetic precursor to bipyrazole derivatives that exhibit strong molecular docking interactions with tyrosine kinases (EGFR and HER2), supporting its utility in rational drug design campaigns targeting these enzymes [5].

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